1-Bromo-6-chloroisoquinoline
Overview
Description
1-Bromo-6-chloroisoquinoline is a halogenated isoquinoline derivative characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-chloroisoquinoline can be synthesized through various methods, including:
Halogenation of Isoquinoline: Starting with isoquinoline, selective halogenation can introduce bromine and chlorine atoms at the desired positions.
Sandmeyer Reaction: This involves diazotization of an amine followed by substitution with bromine and chlorine.
Direct Halogenation: Direct reaction of isoquinoline with bromine and chlorine in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the halogenated isoquinoline to simpler derivatives.
Substitution Reactions: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield quinones and other oxidized derivatives.
Reduction Products: Reduction can produce isoquinoline derivatives with reduced halogen content.
Substitution Products: Substitution reactions can lead to the formation of amines, ethers, and other functionalized derivatives.
Scientific Research Applications
1-Bromo-6-chloroisoquinoline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-6-chloroisoquinoline exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
1-Bromo-6-chloroisoquinoline is compared with other similar halogenated isoquinolines, such as 6-bromo-1-chloroisoquinoline and 1-bromo-6-fluoroisoquinoline. While these compounds share structural similarities, their unique halogenation patterns result in different chemical properties and reactivity. The choice of compound depends on the specific requirements of the application.
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Properties
IUPAC Name |
1-bromo-6-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZCGBCINZVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745412 | |
Record name | 1-Bromo-6-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-81-2 | |
Record name | 1-Bromo-6-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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